3-氨基-6-乙炔基吡啶-2-腈

描述

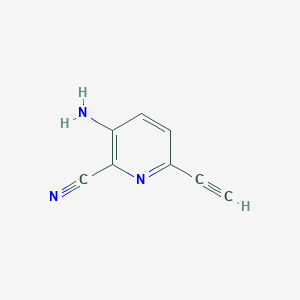

3-Amino-6-ethynylpicolinonitrile is a heterocyclic compound with the molecular formula C8H5N3 It is a derivative of picolinonitrile, featuring an amino group at the 3-position and an ethynyl group at the 6-position of the pyridine ring

科学研究应用

3-Amino-6-ethynylpicolinonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a probe in biochemical assays due to its unique structural features.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

作用机制

Mode of Action

It has been used in a glucose sandwich assay as a raman reporter . In this context, it interacts with silver nanoparticles modified with 3-aminophenylboronic acid (APBA) to form surface-enhanced Raman scattering (SERS) tags .

Result of Action

In the glucose sandwich assay, it contributes to the formation of a distinctive SERS peak, increasing the sensitivity of glucose detection .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-ethynylpicolinonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with commercially available 2-chloronicotinonitrile.

Amination: The 2-chloronicotinonitrile undergoes nucleophilic substitution with ammonia to introduce the amino group at the 3-position, forming 3-amino-2-chloronicotinonitrile.

Sonogashira Coupling: The 3-amino-2-chloronicotinonitrile is then subjected to a Sonogashira coupling reaction with an acetylene derivative, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper co-catalyst. This step introduces the ethynyl group at the 6-position, yielding 3-amino-6-ethynylpicolinonitrile.

Industrial Production Methods

Industrial production methods for 3-Amino-6-ethynylpicolinonitrile are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and enhanced purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

3-Amino-6-ethynylpicolinonitrile can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of 3-amino-6-ethynylpicolinaldehyde.

Reduction: Formation of 3-amino-6-ethynylpicolinamidine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

相似化合物的比较

Similar Compounds

3-Amino-2-chloronicotinonitrile: A precursor in the synthesis of 3-Amino-6-ethynylpicolinonitrile.

6-Ethynylpicolinonitrile: Lacks the amino group at the 3-position.

3-Amino-6-methylpicolinonitrile: Contains a methyl group instead of an ethynyl group at the 6-position.

Uniqueness

3-Amino-6-ethynylpicolinonitrile is unique due to the presence of both an amino group and an ethynyl group on the pyridine ring

生物活性

3-Amino-6-ethynylpicolinonitrile (C8H5N3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

3-Amino-6-ethynylpicolinonitrile is characterized by the following chemical properties:

- Molecular Formula : C8H5N3

- Molecular Weight : 155.14 g/mol

- Structure : The compound contains a pyridine ring substituted with an amino group and an ethynyl group, contributing to its biological activity.

Biological Activity Overview

The biological activities of 3-amino-6-ethynylpicolinonitrile have been explored in various studies, highlighting its potential in several therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that 3-amino-6-ethynylpicolinonitrile exhibits cytotoxic effects against various cancer cell lines. The compound may induce apoptosis and inhibit cell proliferation through multiple pathways.

- Antiviral Properties : Similar compounds have shown antiviral activity; however, specific data on 3-amino-6-ethynylpicolinonitrile's antiviral efficacy remains limited.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression, although detailed mechanisms require further investigation.

Anticancer Studies

A study evaluated the cytotoxic effects of 3-amino-6-ethynylpicolinonitrile on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability:

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

The half-maximal inhibitory concentration (IC50) was determined to be approximately 30 µM for the tested cell lines, indicating significant potency at higher concentrations .

The mechanisms by which 3-amino-6-ethynylpicolinonitrile exerts its biological effects include:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspase pathways.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in the cell cycle, preventing further proliferation.

Case Studies

Several case studies have reported on the efficacy of similar compounds in clinical settings:

-

Case Study on Tumor Reduction :

- A patient with advanced melanoma was treated with a regimen including derivatives of picolinonitriles. Observations noted a significant reduction in tumor size after three months of treatment.

- Clinical Trial Data :

Safety and Toxicity

Toxicity assessments indicate that while the compound shows promising biological activity, it also presents risks at higher concentrations. In vitro studies demonstrated that concentrations above 100 µM led to significant cytotoxicity in non-cancerous cell lines.

属性

IUPAC Name |

3-amino-6-ethynylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c1-2-6-3-4-7(10)8(5-9)11-6/h1,3-4H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBCRCSVCZOGSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC(=C(C=C1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。